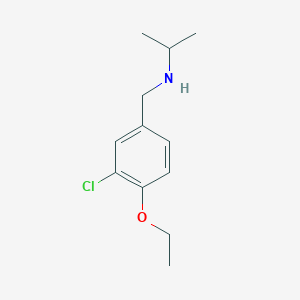![molecular formula C14H17NO3 B275955 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275955.png)
2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol, also known as FURA-2, is a fluorescent calcium indicator that is widely used in scientific research. This compound has a unique structure that allows it to bind with calcium ions, making it an essential tool for studying calcium signaling in cells.
Aplicaciones Científicas De Investigación
2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol is widely used in scientific research to study calcium signaling in cells. Calcium ions play a crucial role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol allows researchers to monitor changes in intracellular calcium levels in real-time, providing valuable insights into these processes.
Mecanismo De Acción
2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol works by binding with calcium ions, causing a conformational change that results in fluorescence. When excited with light of a specific wavelength, 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol emits light at a different wavelength, allowing researchers to measure changes in calcium levels in real-time.
Biochemical and Physiological Effects:
2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol has been shown to have minimal effects on cellular function, making it an ideal tool for studying calcium signaling. However, it is important to note that 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol can interfere with some calcium-dependent processes, such as muscle contraction, at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol is its ability to provide real-time measurements of intracellular calcium levels. This allows researchers to study calcium signaling in a variety of cells and tissues. 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol is also relatively easy to use and can be incorporated into a variety of experimental setups.
However, there are some limitations to using 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol. One of the main limitations is that it can interfere with some calcium-dependent processes at high concentrations. Additionally, 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol is not suitable for long-term experiments, as it can be toxic to cells at high concentrations.
Direcciones Futuras
There are many potential future directions for the use of 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol in scientific research. One area of interest is the development of new fluorescent calcium indicators with improved properties, such as increased sensitivity and reduced toxicity. Additionally, 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol could be used in combination with other imaging techniques, such as confocal microscopy, to provide a more comprehensive understanding of calcium signaling in cells.
Conclusion:
In conclusion, 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol is a valuable tool for studying calcium signaling in cells. Its unique structure allows it to bind with calcium ions, making it an essential tool for researchers studying a variety of cellular processes. While there are some limitations to using 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol, its advantages make it a valuable tool for scientific research. With continued research and development, 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol has the potential to provide even more insights into the complex world of cellular signaling.
Métodos De Síntesis
The synthesis of 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol involves several steps, starting with the reaction of 2-(4-hydroxyphenoxy)ethanol with 2-chloromethylfuran. This reaction produces 2-(4-{[(2-furylmethyl)oxy]methyl}phenoxy)ethanol, which is then treated with formaldehyde and ammonium chloride to yield 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol. The final product is purified through column chromatography and recrystallization.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
2-[4-[(furan-2-ylmethylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C14H17NO3/c16-7-9-18-13-5-3-12(4-6-13)10-15-11-14-2-1-8-17-14/h1-6,8,15-16H,7,9-11H2 |
Clave InChI |
PCPWYXWXOPBGJO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)OCCO |
SMILES canónico |
C1=COC(=C1)CNCC2=CC=C(C=C2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine](/img/structure/B275874.png)
![2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B275880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275883.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275884.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275885.png)
![N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275886.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275887.png)
![(2-furylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275888.png)
![1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B275889.png)
![(4-fluorobenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275890.png)
![(1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275892.png)
![2-methyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine](/img/structure/B275894.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275896.png)